molecular formula C13H18N2O3S B5825152 N-(3,5-dimethoxyphenyl)morpholine-4-carbothioamide

N-(3,5-dimethoxyphenyl)morpholine-4-carbothioamide

Cat. No.: B5825152
M. Wt: 282.36 g/mol
InChI Key: DRWZGOHFZUUDLI-UHFFFAOYSA-N
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Description

N-(3,5-dimethoxyphenyl)morpholine-4-carbothioamide is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound is characterized by the presence of a morpholine ring attached to a carbothioamide group, with two methoxy groups positioned on the phenyl ring.

Properties

IUPAC Name

N-(3,5-dimethoxyphenyl)morpholine-4-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O3S/c1-16-11-7-10(8-12(9-11)17-2)14-13(19)15-3-5-18-6-4-15/h7-9H,3-6H2,1-2H3,(H,14,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRWZGOHFZUUDLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)NC(=S)N2CCOCC2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dimethoxyphenyl)morpholine-4-carbothioamide typically involves the reaction of 3,5-dimethoxyaniline with morpholine-4-carbothioyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-dimethoxyphenyl)morpholine-4-carbothioamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted phenyl derivatives, depending on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3,5-dimethoxyphenyl)morpholine-4-carbothioamide stands out due to the specific positioning of the methoxy groups on the phenyl ring, which can influence its reactivity and interaction with biological targets. This unique structure may contribute to its enhanced antimicrobial and antioxidant activities compared to other similar compounds .

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